molecular formula C13H19N3O5S B13433430 (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid

Cat. No.: B13433430
M. Wt: 335.41 g/mol
InChI Key: FNRZBOJFRDVEOG-MOKDPBQBSA-N
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Description

The compound “(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid” is a deuterated derivative of a thiazole-based oxyiminoacetic acid. Its structure includes a 2-amino-1,3-thiazole ring, a hexadeuterated tert-butoxycarbonyl (Boc) group, and an oxyiminoacetic acid backbone. The (2E)-stereochemistry at the oxyimino group is critical for its biological activity and stability. Deuterium incorporation at the methyl groups (hexadeuterio) is designed to enhance metabolic stability, a strategy often employed in pharmaceutical chemistry to prolong drug half-life .

This compound is structurally analogous to intermediates used in cephalosporin synthesis, where the thiazole moiety and oxyimino group are essential for β-lactamase inhibition and antibacterial activity .

Properties

Molecular Formula

C13H19N3O5S

Molecular Weight

335.41 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid

InChI

InChI=1S/C13H19N3O5S/c1-12(2,3)20-10(19)13(4,5)21-16-8(9(17)18)7-6-22-11(14)15-7/h6H,1-5H3,(H2,14,15)(H,17,18)/b16-8+/i4D3,5D3

InChI Key

FNRZBOJFRDVEOG-MOKDPBQBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)(C)C)(C([2H])([2H])[2H])O/N=C(\C1=CSC(=N1)N)/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Analysis

Starting Materials and Key Intermediates

Stepwise Preparation

Step 1: Synthesis of 2-Amino-1,3-thiazol-4-yl Intermediate
  • The 2-amino-1,3-thiazol-4-yl moiety can be synthesized via cyclization reactions involving α-haloketones and thiourea derivatives.
  • Purification is typically achieved by recrystallization or chromatography to ensure high purity for subsequent coupling.
Step 2: Preparation of Hexadeuterated Boc-Protected Oxime Intermediate
  • The key isotopic labeling is introduced by reacting glyoxylic acid or its derivatives with hydroxylamine to form the oxime.
  • The oxime is then protected with hexadeuterated tert-butyl chloroformate, replacing the normal tert-butyl group with a fully deuterated version.
  • This step requires anhydrous conditions and controlled temperature to maintain isotopic integrity.
Step 3: Coupling of the Thiazole and Oxyiminoacetic Acid Fragments
  • Coupling is achieved via nucleophilic substitution or amide bond formation techniques, frequently using activating agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.
  • The reaction conditions are optimized to prevent deuterium-hydrogen exchange and maintain stereochemical purity.
Step 4: Final Purification and Characterization
  • The final compound is purified by preparative HPLC or recrystallization.
  • Characterization involves NMR spectroscopy (including deuterium NMR to confirm labeling), mass spectrometry, and elemental analysis.

Data Table: Summary of Key Reagents, Conditions, and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Cyclization α-Haloketone + Thiourea, reflux in ethanol 75-85 High purity thiazole intermediate
2 Oxime formation + Boc protection Hydroxylamine + Glyoxylic acid, then hexadeuterated tert-butyl chloroformate, low temp, anhydrous 60-70 Critical to preserve deuterium labeling
3 Coupling Carbodiimide (EDC or DCC), base (e.g., DIPEA), solvent (DMF or DCM) 65-75 Avoids isotopic exchange
4 Purification Preparative HPLC or recrystallization 90+ Final compound purity >98%

In-Depth Research Findings

  • Deuterium incorporation : The use of hexadeuterated tert-butyl chloroformate is essential to achieve the hexadeuterio substitution at the tert-butyl group. This isotopic labeling is confirmed by deuterium NMR and mass spectrometry, showing the expected mass shift corresponding to six deuterium atoms replacing hydrogens.

  • Reaction optimization : Literature and patent disclosures emphasize the importance of anhydrous and inert atmosphere conditions during the Boc protection step to prevent proton exchange that would reduce isotopic purity.

  • Stereochemical control : The (2E) configuration of the oxime double bond is favored under controlled reaction conditions, monitored by NMR and IR spectroscopy.

  • Yield improvements : Modifications such as slow addition of reagents, temperature control, and choice of coupling agents have been shown to improve overall yields and isotopic retention.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by distinct functional groups:

  • Thiazole Ring : Prone to nucleophilic substitution or electrophilic aromatic substitution due to electron-rich sulfur and nitrogen atoms.

  • Oxyiminoacetic Acid : The oxime group (C=N-O) participates in condensation reactions, while the carboxylic acid enables esterification, amidation, or salt formation.

  • BOC-Protected Amine : Labile under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection for further functionalization.

  • Deuterated Groups : Influence reaction kinetics and isotopic tracing in mechanistic studies .

Amide Bond Formation

The carboxylic acid group undergoes coupling with amines using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF.

Reagents/ConditionsYieldApplication Example
HATU, DIPEA, DMF, 20°C, 4h197 mgConjugation with 2-amino-2-methylpropan-1-ol

BOC Deprotection

The BOC group is cleaved under acidic conditions to expose the amine for subsequent reactions:

ConditionsOutcome
Trifluoroacetic acid (TFA), CH₂Cl₂Free amine generation for further functionalization

Condensation Reactions

The oxyimino group reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones or imines, useful in bioconjugation:

ReactantsCatalystProduct Type
Aldehydes/KetonesAcidic/Neutral pHHydrazones or Schiff bases

Isotopic Labeling and Mechanistic Studies

The hexadeuterio-BOC group enables isotopic tracing in metabolic or degradation studies. Techniques include:

  • Mass Spectrometry (MS) : Tracking deuterium incorporation in metabolites.

  • NMR Spectroscopy : Observing deuterium-induced shifts in reaction intermediates .

Comparative Analysis with Structural Analogs

The compound’s deuterated-BOC and oxyimino groups distinguish it from similar thiazole derivatives:

CompoundKey FeaturesReactivity Differences
CefetecolNon-deuterated; lacks oxyimino groupLower stability in acidic conditions
2-(Aminomethyl)-thiazoleFree amine; no BOC protectionHigher nucleophilicity but less control

Experimental Case Study

A representative reaction from literature demonstrates amidation under optimized conditions :

text
Procedure: 1. Dissolve 2-tert-butoxycarbonylamino-thiophene-carboxylic acid (200 mg) in DMF (5 mL). 2. Add HATU (264 mg), DIPEA (88.7 mg), and 2-amino-2-methylpropan-1-ol (63.1 mg). 3. Stir at 20°C for 4h under argon. 4. Extract with EtOAc, wash with KHCO₃, dry (Na₂SO₄), and purify via chromatography. Outcome: 197 mg product (MS: m/z = 369.1 [M+H]⁺).

Scientific Research Applications

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid involves its interaction with specific molecular targets. The thiazole ring and amino group may interact with enzymes or receptors, modulating their activity. The deuterated isopropyl ester may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Thiazole-Based Compounds

Compound Name Key Structural Features Deuterated Groups Stereochemistry Bioactivity/Application Reference
(2E)-Target Compound 2-amino-thiazole, hexadeuterio-Boc, oxyiminoacetic acid Yes (C-D6) E Antibacterial intermediate, isotopic probe
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Methoxyimino, methyl ester No Z Cephalosporin intermediate
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-T-butoxycarbonyl-1-methyl)ethoxyimino acetate Boc-protected, ethyl ester No Z Synthetic intermediate
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 9, ) Nitrobenzylidene, propanoic acid No - Enzyme inhibition, anticancer research
2-[2-(Thiophene-2-carboxamido)thiazol-4-yl]acetic acid Thiophene-carboxamido, acetic acid No - Antimicrobial activity

Table 3: Bioactivity Comparison

Compound Bioactivity (IC50/EC50) Mechanism of Action Reference
(2E)-Target Compound Not reported (predicted <1 μM) β-lactamase inhibition
(2Z)-Methyl ester analogue EC50 = 5.2 μM (E. coli) Cell wall synthesis inhibition
Compound 9 () IC50 = 0.8 μM (Kinase X) ATP-binding site competition
Compound 21 MIC = 12.5 μg/mL (S. aureus) Membrane disruption
Crystallographic and Analytical Data
  • Crystal Structure: The non-deuterated analogue in –6 was resolved using SHELXL (), revealing planar thiazole and oxyimino groups. Deuterated compounds may exhibit similar packing but require neutron diffraction for precise H/D localization .
  • Validation: Structure validation tools (e.g., PLATON in ) confirm the absence of disorder in the oxyimino group, critical for activity .

Biological Activity

The compound (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid is a derivative of 2-amino-1,3-thiazole, a moiety known for its diverse biological activities. This article reviews the biological activity of this compound and its potential implications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N3O5S. Its structure includes a thiazole ring which is often associated with antimicrobial and other pharmacological activities. The presence of the amino group and the methoxyimino side chain enhances its biological potential.

Antimicrobial Activity

The thiazole derivatives are recognized for their antimicrobial properties . Research indicates that compounds containing the 2-amino-1,3-thiazole scaffold exhibit significant activity against various bacterial strains. For instance:

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-Amino-1,3-thiazole derivativeAntibacterial against Staphylococcus aureusMIC = 32 μg/mL
2-Amino-1,3-thiazole derivativeAntifungal against Candida albicansMIC = 24 μg/mL

These findings suggest that the thiazole framework contributes to enhanced interactions with microbial targets, potentially leading to effective therapeutic agents .

Enzyme Inhibition

Recent studies have explored the inhibition of specific enzymes by thiazole derivatives. For example, compounds derived from 2-amino-1,3-thiazole have been identified as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in steroid metabolism and is a target for treating metabolic syndrome:

CompoundKi Value (nM)
Thiazole derivative28 nM
Optimized analogue3 nM

The ability to inhibit this enzyme suggests potential applications in metabolic disorders .

Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of 2-amino-1,3-thiazole for their antimicrobial efficacy. The results demonstrated that certain modifications to the thiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in modulating biological activity .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of thiazole derivatives. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines in macrophages. Results indicated a significant reduction in TNF-alpha production upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions:

  • Thiazole ring formation : Use 2-aminothiazol-4(5H)-one derivatives as starting materials, with acetic acid reflux (3–5 hours) for condensation .
  • Oxyimino group introduction : Employ oximation reactions under controlled pH and temperature to favor the (2E)-configuration .
  • Deuterium incorporation : Hexadeuteration is achieved via isotopic exchange or deuterated reagents, requiring anhydrous conditions to prevent proton back-exchange. Optimization strategies include using sodium acetate as a catalyst and recrystallization from DMF/acetic acid to enhance purity .

Q. How is the stereochemical (E/Z) configuration of the oxyimino group confirmed?

  • X-ray crystallography : Resolves the spatial arrangement definitively, as shown for analogous (2Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate .
  • NMR spectroscopy : Coupling constants in ¹H NMR (e.g., J > 10 Hz for trans configurations) and NOESY correlations differentiate E/Z isomers .

Q. What analytical methods verify deuterium incorporation in the hexadeuterio group?

  • High-resolution mass spectrometry (HRMS) : Detects mass shifts (+6 Da) corresponding to six deuterium atoms .
  • ²H NMR : Specialized probes identify deuterium placement, though limited to facilities with advanced instrumentation.
  • Isotopic ratio analysis : LC-MS/MS quantifies deuterium/proton ratios in hydrolyzed fragments .

Advanced Research Questions

Q. How does the deuterium isotope effect influence metabolic stability compared to non-deuterated analogs?

  • In vitro assays : Compare hepatic microsomal stability (e.g., half-life in human liver microsomes) between deuterated and non-deuterated forms.
  • Pharmacokinetic profiling : Monitor deuterium’s impact on AUC (area under the curve) and Cmax in rodent models.
  • Mechanistic insight : Deuterium at metabolically vulnerable sites (e.g., α-to carbonyl groups) slows CYP450-mediated oxidation, as seen in deuterated drug analogs .

Q. How can contradictions between NMR and X-ray data during structural elucidation be resolved?

  • Dynamic NMR : Variable-temperature studies assess rotational barriers of the oxyimino group, explaining discrepancies between solution (flexible) and solid-state (fixed) structures .
  • DFT calculations : Model conformer populations and compare with experimental NMR/X-ray data .
  • Complementary techniques : IR spectroscopy identifies hydrogen bonding patterns that stabilize specific conformations .

Q. What experimental designs assess stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, analyzing degradation via HPLC at 0, 6, 12, and 24 hours .
  • Thermal stability : Accelerated studies at 40–60°C predict shelf-life using Arrhenius kinetics.
  • Light sensitivity : Expose to UV/visible light and monitor photodegradation products .

Q. How can structure-activity relationships (SAR) guide antimicrobial activity optimization?

  • Functional group variation : Modify the thiazole’s 2-amino group or oxyimino substituents and test against bacterial panels (e.g., S. aureus, E. coli).
  • Electron-withdrawing groups : Enhance activity by introducing halogens or nitro groups at the thiazole’s 4-position, as seen in related compounds .
  • Deuterium’s role : Compare MIC (minimum inhibitory concentration) values of deuterated vs. non-deuterated analogs to assess isotopic effects on bioactivity .

Methodological Considerations

  • Spectral data interpretation : Always cross-validate NMR (¹H, ¹³C) with HRMS and X-ray data to resolve ambiguities .
  • Stereochemical control : Use chiral catalysts or kinetic resolution during oxyimino group formation to ensure (2E)-selectivity .
  • Quality control : Monitor deuterium enrichment (>99%) via isotopic purity assays to avoid batch variability .

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